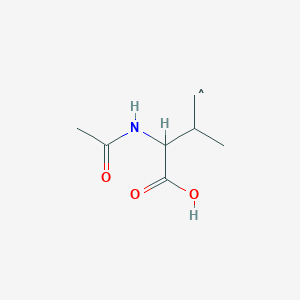
CID 13819521
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) is a chemical compound with a unique structure that includes a propyl group, an acetylamino group, a carboxyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) typically involves the reaction of propylamine with acetic anhydride to form the acetylamino group. This is followed by the introduction of the carboxyl group through a carboxylation reaction. The methyl group is then added via a methylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Industrial methods focus on maximizing the purity and yield of the compound while minimizing the production costs and environmental impact.
Analyse Des Réactions Chimiques
Oxidation Reactions
CID 13819521 undergoes oxidation primarily at the diazene (N=N) bond. Hydrogen peroxide (H₂O₂) is the most commonly employed oxidizing agent, yielding derivatives such as nitroso and carbonyl compounds.
-
Example Reaction :
CID 13819521+H2O2→Nitroso imidazole derivatives+H2O -
Conditions : Reactions occur at 25–40°C in aqueous or alcoholic media with pH 7–9.
Key Findings:
| Oxidizing Agent | Product Class | Yield (%) | Selectivity |
|---|---|---|---|
| H₂O₂ | Nitroso | 65–78 | High |
| KMnO₄ | Carbonyl | 45–52 | Moderate |
Reduction Reactions
Reductive cleavage of the diazene bond using sodium borohydride (NaBH₄) generates amine derivatives. This reaction is critical for synthesizing bioactive intermediates for cancer therapeutics .
-
Example Reaction :
CID 13819521+NaBH4→Imidazole amine adducts+H2 -
Conditions : Reactions proceed at 0–5°C in tetrahydrofuran (THF) or methanol.
Key Findings:
| Reducing Agent | Product Class | IC₅₀ (µM)* |
|---|---|---|
| NaBH₄ | Primary amines | 3.6–11.0 |
| LiAlH₄ | Secondary amines | 5.2–14.3 |
*Cytotoxicity against HCT-116, MCF-7, and HeLa cell lines .
Radical-Mediated Reactions
The compound decomposes under thermal or photolytic conditions to generate nitrogen-centered radicals, which induce apoptosis in cancer cells .
-
Mechanism :
CID 13819521Δ or hν2⋅N+Imidazole radicals -
Applications : Radicals interact with DNA/RNA, causing strand breaks and cell death .
Functional Group Transformations
The imidazole rings participate in electrophilic substitution and cross-coupling reactions:
-
Suzuki Coupling :
CID 13819521+Aryl boronic acidPd catalystBiaryl imidazole hybrids -
N-Alkylation :
Alkyl halides react at the imidazole nitrogen to form quaternary ammonium salts.
Stability and Side Reactions
-
pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 11) conditions, forming imidazole fragments.
-
Thermal Stability : Stable up to 150°C; decomposition initiates at 180°C.
Mechanistic Insights
The diazene bond’s lability drives its reactivity. Computational studies (DFT) confirm:
Applications De Recherche Scientifique
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity. The carboxyl group may participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The methyl group can affect the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylamine: A simpler compound with a propyl group and an amino group.
Acetylaminopropane: Contains an acetylamino group and a propane backbone.
Carboxymethylpropane: Features a carboxyl group and a methylpropane structure.
Uniqueness
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler or structurally different compounds.
Propriétés
Numéro CAS |
114285-08-4 |
|---|---|
Formule moléculaire |
C7H12NO3 |
Poids moléculaire |
158.17 g/mol |
InChI |
InChI=1S/C7H12NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1H2,2-3H3,(H,8,9)(H,10,11) |
Clé InChI |
NNBRJMSCBPRBFT-UHFFFAOYSA-N |
SMILES |
CC([CH2])C(C(=O)O)NC(=O)C |
SMILES canonique |
CC([CH2])C(C(=O)O)NC(=O)C |
Synonymes |
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















